molecular formula C8H14N2O4 B13504411 Alanyl-Hydroxyproline

Alanyl-Hydroxyproline

Cat. No.: B13504411
M. Wt: 202.21 g/mol
InChI Key: KYHSUPXEBSYFGK-UHFFFAOYSA-N
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Description

1-(2-aminopropanoyl)-4-hydroxypyrrolidine-2-carboxylic acid is a compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a pyrrolidine ring

Preparation Methods

The synthesis of 1-(2-aminopropanoyl)-4-hydroxypyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the amination of alpha-bromocarboxylic acids. This method provides a straightforward route to prepare alpha-aminocarboxylic acids, which can then be further modified to obtain the desired compound . Another method involves the reductive amination of alpha-keto acids, which is a well-established technique in organic synthesis . Industrial production methods may involve large-scale synthesis using these or similar routes, optimized for yield and purity.

Chemical Reactions Analysis

1-(2-aminopropanoyl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions typical of amino acids. These include:

Scientific Research Applications

1-(2-aminopropanoyl)-4-hydroxypyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-aminopropanoyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can modulate various biochemical pathways, leading to therapeutic effects . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(2-aminopropanoyl)-4-hydroxypyrrolidine-2-carboxylic acid can be compared to other similar compounds such as L-alanyl-L-proline and other amino acids with pyrrolidine rings. These compounds share structural similarities but differ in their side chains and functional groups, which can lead to different chemical properties and biological activities

Properties

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

1-(2-aminopropanoyl)-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H14N2O4/c1-4(9)7(12)10-3-5(11)2-6(10)8(13)14/h4-6,11H,2-3,9H2,1H3,(H,13,14)

InChI Key

KYHSUPXEBSYFGK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CC(CC1C(=O)O)O)N

Origin of Product

United States

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